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Compound of Interest

Compound Name: Antimony;iron

cat. No.: BOgS111

An In-depth Technical Guide to the Crystal Structure of Iron Diantimonide (FeSbz)

Introduction

Iron diantimonide (FeSbz), a narrow-gap semiconductor, has garnered significant attention from
the scientific community due to its remarkable physical properties, most notably a colossal
Seebeck coefficient at cryogenic temperatures, making it a material of interest for
thermoelectric applications.[1] FeSb2 crystallizes in the orthorhombic system and is
isostructural with the mineral marcasite (FeSz).[2][3] Its structure is characterized by a three-
dimensional network of distorted FeSbe octahedra.[4][5] Understanding the precise crystal
structure is fundamental to elucidating the origin of its unusual electronic and thermal transport
properties. This guide provides a comprehensive overview of the crystallographic data,
experimental protocols for synthesis and characterization, and the structural arrangement of
FeSha.

Crystallographic Data

The crystal structure of FeSb2z has been determined with high precision using single-crystal and
powder diffraction techniques. It belongs to the orthorhombic crystal system with the
centrosymmetric space group Pnnm (No. 58).[6][7] The unit cell contains two formula units.[2]

Lattice Parameters

The lattice parameters of FeSbz have been reported by various experimental and
computational studies. The values show slight variations depending on the measurement
technique and sample preparation method.
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a (A b (A) c (A) Volume (A3)  Method Reference
Single-

5.8328(5) 6.5376(5) 3.1973(3) 121.94 3]
Crystal XRD

5.8296 6.5512 3.1980 122.25 HRXRD [1]

5.83 6.53 3.20 122.18 XRD 2]

5.82 6.52 3.19 121.50 XRD [4]
Calculation

3.40 5.67 6.48 125.16 6]
(DFT)

Note: The calculated parameters from the Materials Project correspond to a different
conventional cell setting.[6]

Atomic Positions and Bond Lengths

The atoms in the FeSb2 unit cell occupy specific Wyckoff positions within the Pnnm space
group. The iron atoms are located at the center of distorted octahedra formed by six antimony

atoms.[2]
Wyckoff
Atom . X y 4 Reference
Position
Fe 2a 0 0 0 [3][6]
Sb 4q 0.18885(2) 0.3651(4) 0 [3]

The Fe atom is coordinated to six Sb atoms, forming FeSbe octahedra. These octahedra are
distorted, leading to slightly different Fe-Sb bond lengths. One computational study reports four
shorter bonds of 2.57 A and two longer bonds of 2.58 A.[6]

Crystal Structure Description

The FeSb: structure is a three-dimensional framework built from interconnected FeSbe
octahedra.[8] Each iron atom is octahedrally coordinated by six antimony atoms, and each
antimony atom is coordinated by three iron atoms in a distorted tetrahedral geometry.[6]
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The connectivity of these octahedra defines the overall structure:

o Edge-Sharing: The FeSbe octahedra share edges along the orthorhombic c-axis, forming
linear chains.[1][2]

o Corner-Sharing: These chains are then linked to adjacent chains in the ab-plane through
corner-sharing of the octahedra.[1][6]

This specific arrangement of linked polyhedra is characteristic of the marcasite structure type.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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